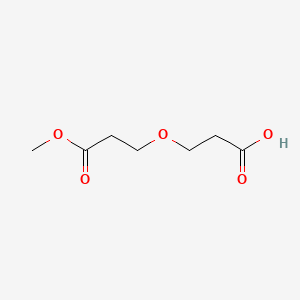
3-(3-Methoxy-3-oxopropoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxy-3-oxopropoxy)propanoic acid is an organic compound with the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol . This compound is characterized by the presence of a methoxy group and an oxopropoxy group attached to a propanoic acid backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-3-oxopropoxy)propanoic acid typically involves the esterification of 3-methoxy-3-oxopropanoic acid with propanoic acid under acidic conditions . The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-3-oxopropoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxy-3-oxopropoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-3-oxopropoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)propanoic acid: Similar in structure but contains a phenyl group instead of an oxopropoxy group.
3-[2-(3-Ethoxy-3-oxopropoxy)ethoxy]propanoic acid: Contains an ethoxy group instead of a methoxy group.
Uniqueness
3-(3-Methoxy-3-oxopropoxy)propanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and oxopropoxy groups allow for versatile chemical modifications, making it valuable in various applications .
Properties
Molecular Formula |
C7H12O5 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(3-methoxy-3-oxopropoxy)propanoic acid |
InChI |
InChI=1S/C7H12O5/c1-11-7(10)3-5-12-4-2-6(8)9/h2-5H2,1H3,(H,8,9) |
InChI Key |
HCJBFVALWPXLMO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















